Hydroxy-PEG2-acid

Description

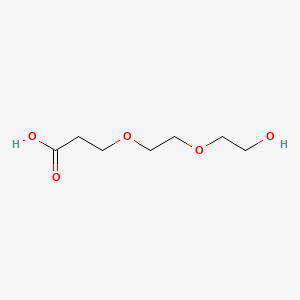

Structure

3D Structure

Properties

IUPAC Name |

3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c8-2-4-12-6-5-11-3-1-7(9)10/h8H,1-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNAEFYMNLDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of Hydroxy-PEG2-acid

An In-depth Technical Guide to the Structure and Application of Hydroxy-PEG2-acid

Introduction

This compound is a heterobifunctional molecule widely utilized by researchers, scientists, and drug development professionals. It belongs to the class of polyethylene glycol (PEG) linkers, which are known for their ability to improve the pharmacokinetic properties of bioconjugates. This guide provides a detailed overview of the core structure, physicochemical properties, and key applications of this compound, with a focus on its role in bioconjugation and the development of Proteolysis Targeting Chimeras (PROTACs).

The structure of this compound features a terminal hydroxyl (-OH) group, a hydrophilic diethylene glycol (PEG2) spacer, and a terminal carboxylic acid (-COOH) group. This unique arrangement allows for sequential chemical modifications, making it a versatile tool in drug delivery and bioconjugation. The PEG spacer enhances aqueous solubility and provides spatial separation between conjugated molecules, while the terminal functional groups offer reactive handles for attachment to biomolecules.[1][2][3]

Core Structure and Chemical Identity

The precise chemical structure of this compound is fundamental to its function. It is systematically named 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid.[1] The "PEG2" designation refers to the two repeating ethylene glycol units that form the hydrophilic spacer.

-

Synonyms: HO-PEG2-acid[1]

-

CAS Number: 1334286-77-9

-

Molecular Formula: C₇H₁₄O₅

Below is a diagram illustrating the distinct functional components of the molecule.

Functional components of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and application in experimental settings. The hydrophilic PEG spacer significantly increases solubility in aqueous media. The free acid form can be unstable during storage due to potential self-polymerization; therefore, it is often supplied or stored as a more stable sodium salt.

| Property | Value | Citation(s) |

| Molecular Weight | 178.18 g/mol | |

| Exact Mass | 178.0841 Da | |

| Appearance | Liquid; Colorless to light yellow | |

| Purity | >95% | |

| Density | 1.196 g/cm³ | |

| Solubility | Soluble in water, DMSO, DMF, and Ethanol (≥ 100 mg/mL) | |

| Storage (Short Term) | Dry, dark, and at 0 - 4 °C (days to weeks) | |

| Storage (Long Term) | -20 °C (months to years) | |

| Elemental Analysis | C: 47.19%, H: 7.92%, O: 44.89% |

Application in Bioconjugation

A primary application of this compound is in bioconjugation, where it serves as a linker to covalently attach molecules to proteins, peptides, or other biomaterials. The terminal carboxylic acid is the primary reactive site for this purpose. It can be activated to react with primary amines, such as the ε-amine of lysine residues on the surface of a protein, to form a stable amide bond. This reaction is typically mediated by carbodiimides like EDC or DCC.

Experimental Protocol: General Amine Conjugation via EDC Chemistry

This protocol outlines a general method for conjugating this compound to an amine-containing biomolecule.

-

Reagent Preparation :

-

Equilibrate all reagents to room temperature before use.

-

Prepare an amine-free reaction buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

-

Prepare the biomolecule (e.g., protein) in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of Carboxylic Acid :

-

Dissolve this compound in an anhydrous organic solvent (e.g., DMSO or DMF).

-

In a separate tube, add a 10- to 20-fold molar excess of an activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and an optional stabilizer like Sulfo-NHS (N-hydroxysulfosuccinimide) to the dissolved this compound.

-

Incubate the mixture for 15-30 minutes at room temperature to form the reactive ester intermediate.

-

-

Conjugation Reaction :

-

Add the activated this compound solution to the biomolecule solution. The molar ratio of the PEG linker to the biomolecule should be optimized based on the desired degree of labeling.

-

Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification :

-

Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or hydroxylamine) to consume any unreacted activated linker.

-

Remove excess reagents and byproducts to purify the final conjugate using methods such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

-

The following diagram illustrates the logical workflow for this bioconjugation process.

Workflow for conjugating a biomolecule with this compound.

Role in PROTAC Development

This compound is frequently used as a PEG-based linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three parts: a ligand that binds to a target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The linker's length and chemical nature are critical for the proper formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG2 spacer in this compound provides the necessary flexibility and hydrophilicity to facilitate this interaction, ultimately leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTACs utilize the ubiquitin-proteasome system to degrade target proteins.

References

Synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, a valuable bifunctional molecule often utilized as a hydrophilic linker in various scientific and pharmaceutical applications. This document provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols and relevant chemical data.

Introduction

3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid, also known as HO-PEG2-propanoic acid, is a short-chain polyethylene glycol (PEG) derivative featuring a terminal hydroxyl group and a carboxylic acid moiety. This unique structure imparts hydrophilicity and provides two distinct reactive sites for conjugation to other molecules. Its application is prominent in areas such as drug delivery, bioconjugation, and surface modification. This guide focuses on a practical and accessible synthetic route for its preparation in a laboratory setting.

Synthetic Pathway Overview

The most direct and commonly employed strategy for the synthesis of 3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid involves a two-step process:

-

Michael Addition: The conjugate addition of di(ethylene glycol) to an acrylate ester. This reaction forms the carbon-oxygen bond and extends the carbon chain.

-

Hydrolysis: The subsequent hydrolysis of the resulting ester to yield the final carboxylic acid product.

An alternative final step involves the deprotection of a tert-butyl ester, which can be advantageous in certain synthetic strategies.

Below is a diagram illustrating the overall synthetic workflow.

Hydroxy-PEG2-acid chemical and physical properties

An In-depth Technical Guide to Hydroxy-PEG2-acid

Introduction

This compound, also known by its IUPAC name 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, is a heterobifunctional crosslinker widely utilized in biotechnology, drug discovery, and materials science.[1] As a member of the polyethylene glycol (PEG) family of linkers, it possesses a discrete chain of two ethylene glycol units, conferring hydrophilicity to molecules it is conjugated with.[1][2][3] This property is particularly advantageous for improving the aqueous solubility of proteins, peptides, or small molecule drugs.[1]

The molecule features two distinct functional groups: a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group. This dual functionality allows for sequential and specific chemical modifications. The carboxylic acid is commonly activated to react with primary amines on biomolecules to form stable amide bonds, while the hydroxyl group offers a secondary site for further derivatization. Its primary applications include the PEGylation of biomolecules, the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the development of antibody-drug conjugates (ADCs).

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. The data is compiled from various chemical suppliers and databases. Note that some physical properties, such as melting and boiling points, are not consistently reported in available literature.

Chemical Identity

| Property | Value | Reference(s) |

| IUPAC Name | 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid | |

| Synonyms | HO-PEG2-acid | |

| CAS Number | 1334286-77-9 | |

| Molecular Formula | C₇H₁₄O₅ | |

| Molecular Weight | 178.18 g/mol | |

| Exact Mass | 178.0841 u | |

| SMILES | O=C(O)CCOCCOCCO |

Physical and Chemical Characteristics

| Property | Value | Reference(s) |

| Appearance | Colorless to light yellow liquid or solid | |

| Purity | Typically ≥95% | |

| Density | ~1.196 g/cm³ | |

| Solubility | Soluble in Water, DMSO, DMF, and Ethanol (≥ 100 mg/mL in Ethanol) | |

| LogP | -0.5134 | |

| Topological Polar Surface Area (TPSA) | 75.99 Ų | |

| Storage | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Store dry and protected from light. | |

| Stability | The free acid form may self-react to form polymers. The sodium salt form is more stable for long-term storage. |

Reactivity and Applications

This compound is a versatile tool for chemical biology and drug development due to its two reactive handles.

-

Carboxylic Acid (-COOH): This group is the primary site for conjugation to biomolecules. It readily reacts with primary amines (e.g., the N-terminus of a protein or the side chain of a lysine residue) through amide bond formation. This reaction is not spontaneous and requires an activating agent, most commonly a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an N-hydroxysuccinimide (NHS) ester for improved efficiency and stability of the reactive intermediate.

-

Hydroxyl (-OH): The terminal alcohol provides a secondary, orthogonal site for modification. It can be used for further derivatization, such as esterification, or replaced with other reactive functional groups to create more complex molecular constructs.

The diagram below illustrates the functional components of this compound and their typical reaction partners.

References

A Technical Guide to Protein Modification via PEGylation

For researchers, scientists, and drug development professionals, understanding the nuances of protein modification is paramount. Among the various techniques available, PEGylation—the covalent attachment of polyethylene glycol (PEG) chains to a protein—stands out as a powerful and widely adopted strategy to enhance the therapeutic properties of protein-based drugs. This in-depth guide explores the core principles of PEGylation, from its fundamental chemistry to its impact on protein pharmacokinetics, supported by experimental protocols and quantitative data.

Core Principles of PEGylation

PEGylation is a versatile technology that addresses several challenges associated with protein therapeutics, including rapid renal clearance, immunogenicity, and proteolytic degradation.[1][2] By conjugating one or more PEG chains to a protein, its hydrodynamic radius is effectively increased, which in turn reduces the rate of kidney filtration and extends the circulating half-life of the protein in the body.[1][3][4] Furthermore, the flexible and hydrophilic PEG chains can mask epitopes on the protein surface, thereby reducing its immunogenicity and antigenicity.

The process has evolved from "first-generation" random PEGylation to "second-generation" site-specific approaches that offer greater control over the final product's homogeneity and bioactivity.

The Chemistry of PEGylation

The covalent attachment of PEG to a protein is achieved by reacting a functionalized PEG derivative with specific amino acid residues on the protein surface. The choice of reactive PEG and the reaction conditions determine the site and nature of the PEG-protein linkage.

Amine-Specific PEGylation: This is the most common approach, targeting the primary amino groups of lysine residues and the N-terminus of the protein.

-

NHS Esters: N-hydroxysuccinimide (NHS) esters of PEG react with unprotonated primary amines under mild alkaline conditions (pH 7-9) to form stable amide bonds. This method is widely used due to its simplicity and efficiency.

-

Reductive Alkylation: PEG aldehydes or ketones can react with primary amines to form an intermediate Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable secondary amine linkage. By controlling the reaction pH, this method can be made more selective for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysine residues.

Thiol-Specific PEGylation: This strategy targets the sulfhydryl group of cysteine residues.

-

Maleimides: PEG-maleimide derivatives react specifically with free sulfhydryl groups under mild conditions (pH 6.5-7.5) to form a stable thioether bond. This is a highly specific method, as free cysteines are often less abundant on the protein surface than lysines.

Impact of PEGylation on Protein Properties: A Quantitative Perspective

The conjugation of PEG to a protein can significantly alter its physicochemical and pharmacokinetic properties. The extent of these changes depends on factors such as the size and structure (linear vs. branched) of the PEG chain, the number of attached PEG molecules, and the site of conjugation.

| Protein | PEG Reagent | PEG Size (kDa) | Unmodified Half-life | PEGylated Half-life | Fold Increase in Half-life | Reference |

| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | mPEG-SCM | 20 | 1.1 h | 28 h | ~25 | |

| Superoxide Dismutase (SOD) | - | 1.9 | 0.08 h | 1.5 h | ~19 | |

| Superoxide Dismutase (SOD) | - | 5 | 0.08 h | 11.0 h | ~138 | |

| Superoxide Dismutase (SOD) | - | 72 | 0.08 h | 36.0 h | ~450 | |

| Gold Nanoparticles (as a model) | mPEG-HS | 5 | 0.89 h (unmodified) | 15.5 h (mushroom conformation) | ~17 | |

| Gold Nanoparticles (as a model) | mPEG-HS | 5 | 0.89 h (unmodified) | 19.5 h (brush conformation) | ~22 |

| Drug Name (Active Ingredient) | Company | PEG Size (kDa) | Disease Indication | Reference |

| Adagen (pegademase bovine) | Enzon Pharmaceuticals | 5 | Severe Combined Immunodeficiency Disease (SCID) | |

| Oncaspar (pegaspargase) | Enzon Pharmaceuticals | 5 | Acute Lymphoblastic Leukemia | |

| Pegasys (peginterferon alfa-2a) | Hoffmann-La Roche | 40 (branched) | Hepatitis B and C | |

| PEG-Intron (peginterferon alfa-2b) | Schering-Plough/Merck | 12 | Hepatitis C | |

| Neulasta (pegfilgrastim) | Amgen | 20 | Neutropenia | |

| Somavert (pegvisomant) | Pfizer | 5 (multiple) | Acromegaly | |

| Macugen (pegaptanib) | Pfizer | 40 (branched) | Neovascular (Wet) Age-Related Macular Degeneration | |

| Cimzia (certolizumab pegol) | UCB | 40 (branched) | Crohn's Disease, Rheumatoid Arthritis | |

| Mircera (methoxy polyethylene glycol-epoetin beta) | Roche | 30 | Anemia associated with Chronic Kidney Disease |

Experimental Protocols

Protocol 1: Amine-Specific PEGylation with PEG-NHS Ester

This protocol outlines a general procedure for the random PEGylation of a protein using an N-hydroxysuccinimide ester of PEG.

Materials:

-

Protein of interest

-

PEG-NHS ester (e.g., Y-NHS-40K)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO, or Dimethylformamide, DMF)

-

Quenching buffer (e.g., Tris buffer or glycine)

-

Dialysis or gel filtration equipment for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure that any buffers containing primary amines (e.g., Tris) have been removed.

-

PEG Reagent Preparation: Equilibrate the PEG-NHS ester to room temperature before opening the vial to prevent moisture condensation. Immediately before use, dissolve the required amount of PEG-NHS ester in a minimal volume of dry DMSO or DMF to prepare a stock solution (e.g., 10 mM). A 20-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined experimentally.

-

PEGylation Reaction: Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to react with any unreacted PEG-NHS ester.

-

Purification: Remove unreacted PEG and other byproducts by dialysis or size-exclusion chromatography.

Protocol 2: Purification of PEGylated Protein by Ion Exchange Chromatography (IEX)

IEX is a powerful technique for separating PEGylated proteins from the unreacted protein and for resolving different PEGylated species (e.g., mono-, di-, poly-PEGylated). The principle is based on the shielding of surface charges of the protein by the neutral PEG chains, which alters the protein's interaction with the ion exchange resin.

Materials:

-

Crude PEGylation reaction mixture

-

Ion exchange chromatography column (e.g., cation or anion exchange, depending on the protein's pI)

-

Equilibration buffer (low salt concentration)

-

Elution buffer (high salt concentration)

-

Chromatography system (e.g., FPLC or HPLC)

Procedure:

-

Column Equilibration: Equilibrate the ion exchange column with the equilibration buffer until a stable baseline is achieved.

-

Sample Loading: Load the crude PEGylation reaction mixture onto the column. Unreacted protein will typically bind more strongly to the resin than the PEGylated protein due to the charge-shielding effect of the PEG.

-

Washing: Wash the column with the equilibration buffer to remove any unbound material, including unreacted PEG.

-

Elution: Elute the bound proteins using a linear or step gradient of increasing salt concentration (elution buffer). The PEGylated protein species will elute at a lower salt concentration than the unreacted protein.

-

Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired mono-PEGylated protein.

Protocol 3: Characterization of PEGylated Proteins

1. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):

-

Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as a broader band at a higher apparent molecular weight.

-

Methodology:

-

Prepare samples of the unreacted protein (control), the crude reaction mixture, and the purified fractions.

-

Run the samples on a suitable polyacrylamide gel.

-

Stain the gel with a protein stain (e.g., Coomassie Blue) and, if desired, a PEG-specific stain (e.g., barium iodide) to visualize the PEGylated species.

-

2. Mass Spectrometry (MS):

-

Principle: MS provides an accurate measurement of the molecular weight of the protein and its PEGylated forms. It is a powerful tool to confirm the covalent attachment of PEG and to determine the degree of PEGylation (the number of PEG chains attached).

-

Methodology:

-

Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS can be used.

-

Due to the polydispersity of most PEG reagents, the mass spectrum of a PEGylated protein will show a distribution of masses corresponding to the different numbers of ethylene glycol units in the attached PEG chains.

-

Signaling Pathways of PEGylated Therapeutics

The therapeutic effect of many PEGylated proteins is mediated through their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling pathways.

Interferon Signaling Pathway

PEGylated interferons (e.g., Pegasys, PEG-Intron) are used to treat viral hepatitis and some cancers. They bind to the type I interferon receptor (IFNAR), which activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. This leads to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell.

G-CSF Signaling Pathway

Pegfilgrastim (Neulasta) is a PEGylated form of granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils. It binds to the G-CSF receptor, leading to the activation of several signaling pathways, including the JAK-STAT pathway, which promotes the proliferation, differentiation, and survival of neutrophil precursors.

VEGF Signaling Pathway and its Inhibition by Pegaptanib

Pegaptanib (Macugen) is an aptamer that selectively binds to and inhibits the 165 isoform of vascular endothelial growth factor (VEGF-A), a key mediator of angiogenesis and vascular permeability. In conditions like wet age-related macular degeneration, elevated levels of VEGF-A lead to abnormal blood vessel growth and leakage in the retina. By blocking VEGF-A, Pegaptanib inhibits its signaling through the VEGF receptors, thereby reducing neovascularization and vascular leakage.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. List of FDA Approved PEGylated Drugs Up to 2025 - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]

- 3. FDA Approved PEGylated Drugs By 2025 | Biopharma PEG [biochempeg.com]

- 4. The list of PEGylated drugs approved by FDA Up to 2024 | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Solubility and Stability of Hydroxy-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of Hydroxy-PEG2-acid, a bifunctional molecule increasingly utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding these properties is critical for its effective handling, formulation, and application in research and drug development.

Core Concepts: Structure and Physicochemical Properties

This compound, chemically known as 3-(2-(2-hydroxyethoxy)ethoxy)propanoic acid, possesses a unique structure combining a terminal hydroxyl group, a short di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid. This architecture imparts both hydrophilicity, enhancing aqueous solubility, and reactive handles for conjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₁₄O₅ | Commercial Supplier Data |

| Molecular Weight | 178.18 g/mol | Commercial Supplier Data |

| Appearance | Colorless to light yellow liquid | Commercial Supplier Data |

| Density | ~1.196 g/cm³ | Commercial Supplier Data |

| pKa | (Estimated) ~4.5 | General chemical knowledge |

Solubility Characteristics

The hydrophilic nature of the PEG spacer significantly influences the solubility of this compound in various solvents. This property is crucial for its application in biological systems and for the formulation of drug candidates.

Qualitative Solubility

This compound exhibits good solubility in a range of common laboratory solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Water | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| Ethanol | Soluble |

| Methanol | Soluble |

Quantitative Solubility

Quantitative solubility data is essential for preparing stock solutions and for formulation development. The following table summarizes available quantitative solubility information.

Table 3: Quantitative Solubility of this compound

| Solvent | Concentration | Temperature | Method |

| Ethanol | ≥ 100 mg/mL | Not Specified | Commercial Supplier Data |

| Aqueous Buffer (e.g., PBS) | To be determined | Room Temperature | See Protocol 3.1 |

| DMSO | To be determined | Room Temperature | See Protocol 3.1 |

Experimental Protocols

This section details the methodologies for determining the solubility and stability of this compound.

Protocol for Determination of Kinetic Aqueous Solubility

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, a common requirement for in vitro biological assays.

Experimental Workflow for Kinetic Solubility Assay

Caption: Workflow for determining kinetic aqueous solubility.

Methodology:

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

-

Addition to Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

-

Analysis:

-

Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering compared to a blank indicates precipitation. The highest concentration without a significant increase in light scattering is reported as the kinetic solubility.

-

UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a suitable wavelength (to be determined by a UV scan of the compound). The concentration is calculated using a standard curve of the compound in a solvent system that ensures complete dissolution (e.g., 50:50 acetonitrile:water). The highest concentration measured in the supernatant corresponds to the kinetic solubility.

-

Stability Characteristics

The stability of this compound is a critical parameter for its storage, handling, and use in downstream applications. Degradation can lead to the formation of impurities that may interfere with conjugation reactions or biological assays.

Storage and Shelf-Life

Proper storage is essential to maintain the integrity of this compound.

Table 4: Recommended Storage Conditions and Stability

| Form | Storage Temperature | Duration | Notes |

| Neat (as supplied) | -20°C | Long-term (months to years) | Protect from moisture. |

| 4°C | Short-term (days to weeks) | ||

| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |

| -20°C | Up to 1 month |

Note: The free acid form of this compound can be susceptible to intermolecular esterification (polymerization) over time, especially at elevated temperatures. The sodium salt form is generally more stable for long-term storage.

Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation, particularly under stressful conditions.

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

Protocol for Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of this compound and monitoring its degradation over time.

Experimental Workflow for Stability-Indicating HPLC Method

Caption: Workflow for developing a stability-indicating HPLC method.

Methodology:

-

Forced Degradation Studies: Subject solutions of this compound (e.g., 1 mg/mL in a suitable solvent) to stress conditions to induce degradation.

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at room temperature for 4 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: 60°C for 48 hours (in solution and as neat material).

-

Photolytic: Expose to UV and visible light as per ICH Q1B guidelines.

-

-

HPLC Method Development:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution is typically required.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

A typical gradient might run from 5% to 95% B over 20-30 minutes.

-

-

Detection: Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) may be feasible. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would provide more universal detection for the parent compound and its degradation products.

-

-

Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific for the parent compound and can resolve it from all degradation products. This includes assessing linearity, accuracy, precision, and robustness.

Conclusion

This compound is a valuable tool in bioconjugation and drug development, with its solubility and stability being key parameters for its successful application. This guide provides a foundational understanding of these characteristics and outlines experimental approaches for their detailed evaluation. For any specific application, it is recommended to perform in-house solubility and stability assessments under the conditions relevant to the intended use.

An In-depth Technical Guide to Bifunctional Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology, enabling advancements in diagnostics, therapeutics, and fundamental biological research.[1][2] At the heart of this discipline are bifunctional crosslinkers, versatile reagents that act as molecular bridges, forming stable covalent bonds between two target molecules.[1][3] These crosslinkers possess at least two reactive groups, allowing for the precise and controlled conjugation of proteins, peptides, nucleic acids, and other biomolecules.[1] This technical guide provides a comprehensive overview of bifunctional crosslinkers, detailing their classification, reaction chemistries, applications, and detailed experimental protocols to empower researchers in their bioconjugation endeavors.

Core Concepts and Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers are categorized based on the nature of their reactive ends, the characteristics of the spacer arm that separates them, and their mechanism of activation. This classification provides a framework for selecting the optimal reagent for a specific application.

Classification by Reactive Group Identity

The primary classification of bifunctional crosslinkers is based on whether their reactive groups are identical or distinct.

-

Homobifunctional Crosslinkers: These reagents feature two identical reactive groups and are typically employed in single-step reactions to link molecules with the same type of functional group. They are often used to study the quaternary structure of proteins or to create protein polymers. A potential drawback is the risk of self-conjugation and polymerization.

-

Heterobifunctional Crosslinkers: Possessing two different reactive groups, these crosslinkers enable sequential, controlled conjugation, minimizing the formation of unwanted homodimers. This allows for the precise linking of two different biomolecules.

References

An In-Depth Technical Guide to Hydroxy-PEG2-acid: Properties, Suppliers, and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG2-acid, a heterobifunctional linker, is a critical building block in modern drug discovery, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its unique structure, featuring a hydroxyl group and a carboxylic acid separated by a short, hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the synthesis of complex bioconjugates. This technical guide provides a comprehensive overview of this compound, including its chemical properties, commercial availability, and detailed applications in the design and synthesis of PROTACs.

Core Properties of this compound

This compound, systematically named 8-hydroxy-3,6-dioxaoctanoic acid, possesses a well-defined chemical structure that dictates its utility as a linker molecule. The presence of a terminal carboxylic acid allows for straightforward conjugation to primary amine groups via amide bond formation, a common and robust reaction in bioconjugation chemistry. The hydroxyl group on the opposite end of the PEG chain provides a site for further chemical modification or attachment to other molecules. The diethylene glycol spacer enhances the aqueous solubility of the resulting conjugate, a crucial property for improving the pharmacokinetic profiles of therapeutic agents.

| Property | Value | Reference |

| CAS Number | 1334286-77-9 | [1][2] |

| Molecular Formula | C7H14O5 | [1][2] |

| Molecular Weight | 178.18 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or liquid | |

| Solubility | Soluble in water, DMSO, DMF |

Commercial Suppliers

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes some of the key commercial suppliers and their respective product information.

| Supplier | Product Name | Purity |

| MedKoo Biosciences | This compound | >98% |

| BroadPharm | This compound | ≥95% |

| Chem-Impex | This compound | ≥95% |

| Cayman Chemical | This compound | ≥95% |

| MuseChem | This compound | 98% |

Application in PROTAC Synthesis: A Detailed Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is essential for the formation of a stable ternary complex.

The following diagram illustrates the general workflow for synthesizing a PROTAC using a PEG-based linker like this compound.

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Experimental Protocols: Synthesis of a PROTAC using a Hydroxy-PEG-Acid Linker

Objective: To synthesize a PROTAC by coupling a protein of interest (POI) ligand and an E3 ligase ligand using a hydroxy-PEG-acid linker.

Materials:

-

POI ligand with a free amine group

-

E3 ligase ligand with a free amine group

-

Hydroxy-PEG-acid linker (e.g., this compound)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

Step 1: Activation of the Hydroxy-PEG-Acid Linker

-

Dissolve the Hydroxy-PEG-acid linker (1.0 equivalent) in anhydrous DMF.

-

Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-ester activated linker. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Step 2: Coupling of the Activated Linker to the POI Ligand

-

In a separate flask, dissolve the POI ligand with a free amine group (1.0 equivalent) in anhydrous DMF.

-

Add the solution of the NHS-ester activated linker from Step 1 to the POI ligand solution.

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction for the formation of the POI-Linker conjugate by LC-MS.

-

Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash chromatography or carried forward to the next step if sufficiently pure.

Step 3: Deprotection of a Protecting Group (if applicable)

-

If the hydroxyl group of the PEG linker or a functional group on the POI ligand was initially protected (e.g., with a tert-butyloxycarbonyl (Boc) group), it needs to be deprotected before the next coupling step. For a Boc group, this is typically achieved by treating the intermediate with a solution of TFA in DCM.

Step 4: Coupling of the POI-Linker Intermediate to the E3 Ligase Ligand

-

The hydroxyl group of the POI-Linker intermediate can be activated, for example, by conversion to a better leaving group like a tosylate or by using a coupling agent. Alternatively, if the E3 ligase ligand has a carboxylic acid, it can be activated with EDC/NHS and then reacted with the free hydroxyl group of the POI-Linker intermediate (this would form an ester linkage, which may be less stable in vivo than an amide bond). A more common strategy is to have a free amine on the E3 ligase ligand and a carboxylic acid on the linker.

-

Assuming the POI-Linker intermediate has a free hydroxyl group and the E3 ligase ligand has a free amine, the hydroxyl group would first need to be converted to a carboxylic acid. However, since this compound already has a carboxylic acid, a more direct route is to first couple the linker to the E3 ligase ligand via the hydroxyl group (after appropriate functionalization) and then couple the resulting intermediate to the POI ligand via the carboxylic acid.

-

For this protocol, we will assume the POI-Linker intermediate from Step 2 has a free hydroxyl group. This hydroxyl group can be oxidized to a carboxylic acid using an appropriate oxidizing agent (e.g., Jones oxidation).

-

The newly formed carboxylic acid on the POI-Linker intermediate is then activated with EDC and NHS as described in Step 1.

-

The activated POI-Linker intermediate is then reacted with the E3 ligase ligand (containing a free amine) in the presence of a base like DIPEA, similar to the procedure in Step 2.

-

The final PROTAC molecule is then purified by preparative HPLC.

Step 5: Characterization

-

The identity and purity of the final PROTAC are confirmed by LC-MS and NMR spectroscopy.

PROTAC Mechanism of Action: The Ubiquitin-Proteasome System

The signaling pathway hijacked by PROTACs is the cell's own protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this process.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers in the field of drug discovery and development. Its well-defined structure, commercial availability, and demonstrated utility as a linker in the synthesis of PROTACs make it an essential component in the development of next-generation therapeutics. The ability to modulate the properties of PROTACs through the rational design of linkers underscores the importance of building blocks like this compound. This guide provides a foundational understanding for scientists and researchers to effectively utilize this compound in their research endeavors.

References

The Researcher's Guide to Poly(ethylene glycol) Derivatives: Principles and Protocols

This technical guide provides a comprehensive overview of the fundamental principles and applications of poly(ethylene glycol) (PEG) derivatives in scientific research. It is intended for researchers, scientists, and drug development professionals who are utilizing or considering PEGylation technology to enhance the properties of proteins, peptides, nanoparticles, and surfaces. This document details the chemistry of common PEG derivatives, their impact on biological systems, and provides practical experimental protocols and characterization techniques.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or small-molecule drugs. This modification is a widely used bioconjugation technique designed to improve the pharmacological and physicochemical properties of the parent molecule. The hydrophilic and flexible nature of the PEG polymer chain imparts several key advantages:

-

Increased Hydrodynamic Size: The attached PEG chain increases the effective size of the molecule in solution, which can dramatically reduce its renal clearance rate, thereby extending its circulation half-life.

-

Steric Hindrance and "Stealth" Effect: The PEG chain creates a protective hydrophilic shield around the molecule. This steric hindrance can mask specific epitopes, reducing immunogenicity and antigenicity. It also limits the approach of proteolytic enzymes, increasing the molecule's stability. In the context of nanoparticles, this shield prevents opsonization (the process of marking a particle for phagocytosis) and subsequent uptake by the reticuloendothelial system (RES), prolonging circulation time.

-

Enhanced Solubility: PEGylation can significantly increase the aqueous solubility of hydrophobic drugs and proteins, which is often a major challenge in formulation and delivery.

-

Improved Thermal and Mechanical Stability: The flexible PEG chains can stabilize the tertiary structure of proteins, making them more resistant to denaturation.

Chemistry of Common PEG Derivatives

The versatility of PEGylation stems from the ability to functionalize the terminal hydroxyl groups of the PEG polymer with a wide variety of reactive groups. The choice of derivative depends on the available functional groups on the target molecule (e.g., amines, thiols).

| PEG Derivative Class | Target Functional Group | Resulting Linkage | Key Features |

| N-Hydroxysuccinimidyl (NHS) Esters | Primary Amines (-NH₂) | Amide | Most common method for PEGylating proteins at lysine residues or the N-terminus. Stable linkage. |

| Maleimides (MAL) | Thiols (-SH) | Thioether | Highly specific for cysteine residues. Forms a stable covalent bond under mild conditions (pH 6.5-7.5). |

| Aldehydes (ALD) | Primary Amines (-NH₂) | Secondary Amine (after reduction) | Reacts with amines to form a Schiff base, which is then reduced to a stable secondary amine linkage. Allows for N-terminal specific modification at lower pH. |

| Azides (N₃) / Alkynes | Alkynes / Azides | Triazole | Used in "Click Chemistry" (Copper-Catalyzed or Strain-Promoted). Highly specific and bioorthogonal. |

| Carboxyl (COOH) | Primary Amines (-NH₂) | Amide | Requires activation with carbodiimides (e.g., EDC) to react with amines. |

Impact of PEG Properties on Pharmacokinetics

The molecular weight (MW) and structure (e.g., linear vs. branched) of the PEG derivative are critical parameters that must be optimized for each specific application. Higher MW PEGs generally lead to longer circulation half-lives but may also reduce the biological activity of the conjugated molecule due to increased steric hindrance.

| Molecule | PEG MW (kDa) | Change in Circulation Half-Life | Reference |

| Interferon α-2a | 40 (branched) | From ~2-3 hours to ~66-77 hours | |

| Granulocyte-Colony Stimulating Factor (G-CSF) | 20 | From ~3.5 hours to ~15-80 hours | |

| Adenosine Deaminase (ADA) | 5 | From minutes to ~48-72 hours | |

| Asparaginase | 5 (x 70-85 chains) | From ~1.2 days to ~5.5 days |

Experimental Protocols and Methodologies

General Protocol for Protein PEGylation with NHS-Ester PEG

This protocol describes a general method for conjugating an NHS-ester functionalized PEG to a protein via its primary amine groups (lysine residues).

Materials:

-

Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Note: Avoid amine-containing buffers like Tris.

-

mPEG-NHS Ester (e.g., mPEG-Succinimidyl Carboxymethyl ester).

-

Reaction Buffer: PBS or Sodium Phosphate buffer, pH 7.2-8.0.

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

-

Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

PEG-NHS Ester Preparation: Immediately before use, dissolve the mPEG-NHS ester in the reaction buffer or anhydrous DMSO.

-

Conjugation Reaction: Add the dissolved PEG-NHS ester to the protein solution. A typical molar ratio is between a 2-fold to 10-fold molar excess of PEG to protein, depending on the desired degree of PEGylation.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. This will hydrolyze any unreacted PEG-NHS ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted PEG and reaction byproducts by SEC or IEX. The choice of method depends on the size difference between the PEGylated and un-PEGylated protein.

-

Characterization: Analyze the purified conjugate using SDS-PAGE (to visualize the increase in molecular weight), SEC (to assess purity and aggregation), and MALDI-TOF mass spectrometry (to determine the degree of PEGylation).

Characterization by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size. It is used to separate the PEGylated protein from the unreacted protein and the free PEG derivative.

Typical Workflow:

-

Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable mobile phase (e.g., PBS, pH 7.4).

-

Inject the quenched reaction mixture onto the column.

-

Monitor the elution profile using UV absorbance at 280 nm (for protein).

-

The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein. Unreacted PEG may elute later, depending on its size.

-

Collect the fractions corresponding to the purified PEGylated protein.

Visualizing PEGylation Concepts

The following diagrams illustrate key workflows and mechanisms associated with the use of PEG derivatives.

The Strategic Integration of Hydrophilic Spacers in Mitigating Steric Hindrance: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of molecular engineering, drug development, and diagnostics, steric hindrance presents a formidable challenge, often impeding optimal binding, solubility, and overall efficacy of novel therapeutics and analytical tools. This technical guide provides a comprehensive exploration of the pivotal role hydrophilic spacers play in overcoming these steric barriers. With a primary focus on advancements in antibody-drug conjugates (ADCs), this document also delves into the critical applications of hydrophilic spacers in surface chemistry, biosensors, and solid-phase synthesis. Through a detailed examination of experimental data, methodologies, and molecular interactions, this guide serves as an essential resource for professionals seeking to harness the power of hydrophilic spacers to enhance the performance and therapeutic potential of their molecular constructs.

Introduction: The Challenge of Steric Hindrance

Steric hindrance arises from the spatial arrangement of atoms within a molecule, where bulky functional groups can obstruct reaction sites or interfere with intermolecular interactions. In drug development, high drug loading on a carrier molecule, such as an antibody, can lead to aggregation and reduced binding affinity due to the hydrophobicity and bulkiness of the payload. Similarly, in biosensors and affinity chromatography, the proximity of immobilized ligands to a surface can sterically hinder their interaction with target molecules. Hydrophilic spacers, flexible chains of molecules with a high affinity for aqueous environments, have emerged as a critical design element to mitigate these challenges.

Hydrophilic Spacers in Antibody-Drug Conjugates (ADCs)

The therapeutic efficacy of ADCs is profoundly influenced by the linker connecting the antibody to the cytotoxic payload. The incorporation of hydrophilic spacers, most notably polyethylene glycol (PEG), has revolutionized ADC design by addressing the challenges associated with hydrophobic payloads.

Enhancing Solubility and Preventing Aggregation

Hydrophobic drug payloads can induce aggregation of ADCs, leading to decreased efficacy and potential immunogenicity. Hydrophilic PEG linkers create a hydration shell around the drug-linker moiety, effectively masking its hydrophobicity and improving the overall water solubility of the ADC. This prevents the formation of aggregates, even at high drug-to-antibody ratios (DAR).[1]

Enabling Higher Drug-to-Antibody Ratios (DAR)

By mitigating the aggregation propensity of hydrophobic payloads, hydrophilic spacers enable the conjugation of a higher number of drug molecules to the antibody.[1] This can lead to enhanced potency, as a greater concentration of the cytotoxic drug is delivered to the target cell per binding event. A study on a glucuronide-MMAE linker demonstrated a direct relationship between PEG spacer length and the ADC's pharmacokinetic profile, with longer PEG chains allowing for higher DARs without compromising in vivo performance.[2]

Improving Pharmacokinetics

The hydrophilic nature of PEG linkers reduces nonspecific interactions with serum proteins and non-target cells, leading to a prolonged circulation half-life and reduced plasma clearance.[1] This allows for greater accumulation of the ADC at the tumor site, thereby enhancing its therapeutic index.

Quantitative Impact of Hydrophilic Spacers on ADC Performance

The following tables summarize the quantitative data from various studies, highlighting the significant impact of hydrophilic spacers on key ADC parameters.

Table 1: Comparison of ADC Properties With and Without a Hydrophilic Spacer

| ADC Characteristic | Without Hydrophilic Spacer | With Hydrophilic Spacer (e.g., PEG) | Reference |

| Drug-to-Antibody Ratio (DAR) | Lower (typically 2-4) due to aggregation | Higher (up to 8 or more) | [3] |

| Solubility | Prone to aggregation, especially with hydrophobic payloads | Increased solubility, reduced aggregation | |

| In Vitro Cytotoxicity (IC50) | Potency can be limited by low DAR | Often maintained or improved with higher DAR | |

| Plasma Clearance | Faster clearance | Slower clearance, longer half-life | |

| In Vivo Efficacy | May be suboptimal due to poor PK and low DAR | Enhanced tumor regression and improved survival |

Table 2: Effect of PEG Spacer Length on ADC Pharmacokinetics (Glucuronide-MMAE Linker, DAR 8)

| PEG Chain Length | Clearance (mL/day/kg) | Exposure (AUC, µg*day/mL) | Reference |

| 0 | 15.6 | 64.1 | |

| 4 | 8.9 | 112.4 | |

| 8 | 6.5 | 153.8 | |

| 12 | 6.7 | 149.3 |

Applications Beyond ADCs

The utility of hydrophilic spacers in mitigating steric hindrance extends to various other fields of biotechnology and drug development.

Affinity Chromatography

In affinity chromatography, the immobilization of a ligand to a solid support can result in steric hindrance, preventing efficient binding of the target protein. Introducing a hydrophilic spacer arm between the ligand and the matrix extends the ligand away from the surface, making it more accessible to the target molecule and reducing non-specific binding of contaminating proteins like tubulin and actin.

Biosensors

For surface-based biosensors, non-specific binding of molecules from the sample matrix to the sensor surface can generate false signals and reduce sensitivity. Passivating the surface with hydrophilic polymers like PEG creates a "stealth" layer that repels non-target molecules through steric repulsion and the formation of a hydration layer. This significantly improves the signal-to-noise ratio and the overall performance of the biosensor.

Solid-Phase Peptide Synthesis

The synthesis of long or "difficult" hydrophobic peptides on a solid support can be hampered by aggregation and steric hindrance, leading to incomplete reactions and low yields. The use of resins functionalized with hydrophilic linkers, such as PEG, can improve the solvation of the growing peptide chain, reducing aggregation and making the reactive sites more accessible for subsequent coupling reactions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the impact of hydrophilic spacers. Below are protocols for key experiments cited in this guide.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify ADC species with different numbers of conjugated drugs based on their hydrophobicity.

Materials:

-

ADC sample

-

HIC column (e.g., TSKgel Butyl-NPR)

-

HPLC system

-

Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

-

Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

Chromatographic Separation:

-

Equilibrate the HIC column with 100% Mobile Phase A.

-

Inject the prepared ADC sample.

-

Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species.

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * Number of drugs in that species) / 100

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of an ADC in killing target cancer cells.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cancer cell lines

-

Complete cell culture medium

-

ADC and unconjugated antibody

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody. Treat the cells and incubate for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify ADC monomers from aggregates.

Materials:

-

ADC sample

-

SEC column (e.g., MAbPac SEC-1)

-

UHPLC system with UV detector

-

Mobile Phase: e.g., 150 mM sodium phosphate, pH 7.0

Procedure:

-

System and Column Equilibration: Equilibrate the UHPLC system and the SEC column with the mobile phase until a stable baseline is achieved.

-

Sample Injection: Inject a defined volume of the ADC sample (e.g., 10 µL of a 1 mg/mL solution).

-

Chromatographic Separation: Perform an isocratic elution with the mobile phase. Larger molecules (aggregates) will elute before smaller molecules (monomers).

-

Detection: Monitor the elution profile at 214 nm or 280 nm.

-

Data Analysis: Integrate the peak areas for the aggregate and monomer peaks. The percentage of aggregation is calculated as: % Aggregation = (Area of Aggregate Peak / (Area of Aggregate Peak + Area of Monomer Peak)) * 100

Visualizing Key Processes

Graphical representations of complex biological pathways and experimental workflows can significantly enhance understanding. The following diagrams were generated using the DOT language for Graphviz.

References

Methodological & Application

Application Notes and Protocols for Hydroxy-PEG2-acid Conjugation to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydroxy-PEG2-acid is a bifunctional molecule featuring a terminal hydroxyl group and a carboxylic acid, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2] This heterobifunctional PEG linker is widely utilized in bioconjugation to modify proteins, peptides, and other molecules containing primary amines.[3] The process, known as PEGylation, involves the covalent attachment of PEG chains to a target molecule.[4][5]

The primary advantages of using this compound for modification include:

-

Increased Solubility: The hydrophilic PEG spacer enhances the solubility of the conjugated molecule in aqueous media.

-

Reduced Immunogenicity: PEGylation can shield antigenic sites on proteins, potentially reducing their immunogenicity.

-

Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule can lead to a longer circulation half-life by reducing renal clearance.

-

Versatility: The terminal hydroxyl group allows for further derivatization or attachment of other functional groups.

This document provides a detailed protocol for the conjugation of this compound to primary amines using the common and efficient 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The conjugation of this compound to a primary amine is typically achieved via a two-step carbodiimide-mediated coupling reaction. This method forms a stable amide bond between the carboxylic acid of the PEG linker and the primary amine of the target molecule.

-

Activation of Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive, but unstable, O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This intermediate reacts with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to create a more stable, amine-reactive NHS ester. This step improves the efficiency of the conjugation and minimizes side reactions.

-

Amide Bond Formation: The amine-reactive NHS ester reacts with a primary amine (-NH₂) on the target molecule to form a stable covalent amide bond, releasing NHS as a byproduct.

The reaction with primary amines is most efficient at a neutral to slightly basic pH (pH 7-8), while the initial activation of the carboxylic acid is most efficient at a slightly acidic pH (pH 4.5-7.2).

Experimental Protocols

This section details the procedures for activating this compound and conjugating it to a primary amine-containing molecule, such as a protein.

Materials and Reagents

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Amine-containing molecule (e.g., protein, peptide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Other non-amine buffers like HEPES or borate are also suitable.

-

Quenching Solution: 1 M Hydroxylamine-HCl or 1 M Tris-HCl, pH 8.5

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

-

Standard laboratory glassware and equipment (e.g., reaction vials, magnetic stirrer)

Protocol 1: Two-Step Aqueous Conjugation

This protocol is recommended for proteins and other biomolecules that are sensitive to organic solvents. The two-step process minimizes the exposure of the target protein to the EDC crosslinker.

A. Activation of this compound

-

Equilibrate EDC and Sulfo-NHS to room temperature before use.

-

Dissolve this compound in Activation Buffer to a final concentration of 10-100 mM.

-

Add Sulfo-NHS to the this compound solution. Use a 2 to 5-fold molar excess of Sulfo-NHS over this compound.

-

Add EDC to the solution. Use a 2 to 5-fold molar excess of EDC over this compound.

-

Incubate the reaction for 15-30 minutes at room temperature.

B. Conjugation to Primary Amine

-

Prepare the amine-containing molecule in the Conjugation Buffer (e.g., PBS, pH 7.2-7.5).

-

Immediately add the activated Hydroxy-PEG2-NHS ester solution to the protein solution. A 10 to 20-fold molar excess of the activated PEG reagent over the protein is a common starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Proceed immediately to purification to remove excess PEG reagent and byproducts.

Protocol 2: Conjugation in Organic Solvent

This protocol is suitable for small molecules or peptides that are soluble in organic solvents.

-

Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.

-

Add NHS (2 equivalents) and EDC-HCl (2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

In a separate vial, dissolve the amine-containing molecule (1.5 equivalents) in the same solvent, potentially with a base like DIPEA (1.5 equivalents) if starting from a salt.

-

Add the amine solution to the activated PEG-NHS ester solution.

-

Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by a suitable method (e.g., TLC, LC-MS).

-

Purify the conjugate using appropriate chromatography methods (e.g., flash chromatography).

Data Presentation

Recommended Reaction Parameters

| Parameter | Aqueous Protocol | Organic Protocol | Rationale / Notes |

| Solvent | MES / PBS Buffer | Anhydrous DMF / DCM | Aqueous buffers maintain protein stability; organic solvents for small molecules. |

| Activation pH | 4.7 - 6.0 | N/A | Optimal pH for EDC/NHS activation. |

| Conjugation pH | 7.2 - 7.5 | N/A (base may be added) | Optimal pH for NHS ester reaction with primary amines. |

| Molar Ratio (EDC:PEG) | 2:1 to 5:1 | 2:1 | Ensures efficient activation of the carboxylic acid. |

| Molar Ratio (NHS:PEG) | 2:1 to 5:1 | 2:1 | Stabilizes the activated intermediate. |

| Molar Ratio (PEG:Amine) | 10:1 to 20:1 | 1:1.5 | Molar excess drives the reaction towards the product. |

| Activation Time | 15 - 30 min | 30 - 60 min | Sufficient time to form the NHS ester. |

| Conjugation Time | 2 hr (RT) or O/N (4°C) | 2 - 4 hr (RT) | Reaction time can be optimized based on the specific molecule. |

| Temperature | 4°C or Room Temp. | Room Temp. | Lower temperatures can help maintain the stability of sensitive proteins. |

Purification and Characterization

After conjugation, the reaction mixture contains the desired product, unreacted starting materials, and byproducts. Purification is essential to isolate the PEGylated molecule.

| Technique | Principle | Application |

| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius. | Very effective for removing low molecular weight by-products and unreacted PEG from larger protein conjugates. |

| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. | Can separate molecules based on the degree of PEGylation, as PEG chains shield surface charges. |

| Hydrophobic Interaction (HIC) | Separation based on hydrophobicity. | Often used as a polishing step after IEX. |

| Reverse Phase Chromatography (RPC) | Separation based on polarity. | Useful for analytical scale separation and identification of PEGylation sites, especially for peptides and small proteins. |

| Dialysis / Ultrafiltration | Separation based on molecular weight cutoff. | Effective for buffer exchange and removing small molecule impurities. |

The final product should be characterized to confirm successful conjugation and purity.

| Technique | Purpose |

| Mass Spectrometry (MALDI-TOF, LC-MS) | Confirms the covalent attachment of the PEG linker by detecting the expected mass shift. Can also be used to determine the degree of PEGylation. |

| NMR Spectroscopy | Provides detailed structural information and can be used to determine conjugation yield and purity. |

| SDS-PAGE | Visualizes the increase in molecular weight of a protein after PEGylation. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inactive reagents (hydrolyzed EDC/NHS). | Use fresh, anhydrous reagents. Store EDC and NHS desiccated at 4°C. |

| Incorrect pH for activation or conjugation. | Verify the pH of reaction buffers. Use non-amine buffers for conjugation. | |

| Insufficient molar excess of PEG-NHS ester. | Increase the molar excess of the activated PEG reagent. | |

| Precipitation during Reaction | Poor solubility of reactants or protein instability. | Adjust buffer composition or protein concentration. For aqueous reactions, ensure the biomolecule is at a suitable concentration. |

| Non-specific Binding | Protein aggregation or reaction with secondary amines. | Optimize reaction conditions (pH, temperature). Purify the conjugate thoroughly. |

References

- 1. medkoo.com [medkoo.com]

- 2. This compound sodium salt, 1334286-77-9 | BroadPharm [broadpharm.com]

- 3. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Hydroxy-PEG2-acid in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics, engineered to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and efficacy.[1] This document provides detailed application notes and protocols for utilizing Hydroxy-PEG2-acid, a short-chain, hydrophilic, and bifunctional linker, in the synthesis of ADCs.

The incorporation of a polyethylene glycol (PEG) spacer, such as in this compound, offers several advantages in ADC design. The hydrophilic nature of PEG can enhance the solubility and stability of the ADC, particularly when working with hydrophobic payloads, and can help prevent aggregation.[2][3] This can lead to improved pharmacokinetics, including a longer circulation half-life, and potentially reduced immunogenicity.[] The defined, short length of the PEG2 linker provides a precise spacer between the antibody and the drug, which can be crucial for optimal biological activity.

Rationale for Using this compound

This compound is a heterobifunctional linker featuring a terminal hydroxyl group and a carboxylic acid group. This structure allows for a controlled, sequential conjugation process. Typically, the payload is first attached to the hydroxyl terminus of the linker, and the resulting drug-linker conjugate, now with a free carboxylic acid, is then conjugated to the amine groups of lysine residues on the antibody. This strategic approach is crucial for the synthesis of well-defined ADCs with a desirable drug-to-antibody ratio (DAR).

Experimental Protocols

The synthesis of an ADC using this compound is a two-stage process:

-

Synthesis of the Drug-Linker Conjugate: The cytotoxic payload is covalently attached to the hydroxyl group of the this compound linker.

-

Conjugation to the Antibody: The carboxylic acid group of the drug-linker conjugate is activated and then reacted with the lysine residues on the antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate via Esterification

This protocol describes the esterification of a drug containing a carboxylic acid group (e.g., a derivative of Monomethyl Auristatin E - MMAE) to the hydroxyl group of this compound.

Materials:

-

This compound

-

Cytotoxic drug with a carboxylic acid functionality

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the cytotoxic drug (1 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

-

Add DMAP (0.1 equivalents) to the solution.

-

In a separate flask, dissolve DCC or EDC (1.5 equivalents) in anhydrous DCM.

-

Slowly add the DCC/EDC solution to the drug/linker solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, filter the mixture to remove the urea byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude drug-linker conjugate by silica gel column chromatography to obtain the pure product.

-

Characterize the purified drug-linker conjugate by NMR and MS to confirm its identity and purity.

Protocol 2: Conjugation of the Drug-Linker Conjugate to the Antibody

This protocol details the conjugation of the purified drug-linker conjugate to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

-

Purified drug-linker conjugate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Desalting columns (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 50 mM MES buffer, pH 5.5-6.0)

-

Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

Procedure:

-

Antibody Preparation:

-

Determine the precise concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.

-

Buffer exchange the antibody into the reaction buffer (e.g., MES buffer, pH 5.5-6.0) using a desalting column.

-

-

Activation of the Drug-Linker Conjugate:

-

Dissolve the drug-linker conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMSO.

-

To activate the carboxylic acid of the drug-linker, add a molar excess of EDC and Sulfo-NHS to the drug-linker solution. The activation reaction is most efficient at a pH of 4.5-7.2.[5]

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Add the activated drug-linker solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v) to maintain the integrity of the antibody.

-

The reaction of the NHS-activated drug-linker with the primary amines of the antibody's lysine residues is most efficient at pH 7-8. Therefore, the pH of the reaction mixture can be carefully adjusted to this range.

-

Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction:

-

Add the quenching solution (e.g., Tris buffer) to the reaction mixture to stop the reaction by consuming any unreacted drug-linker.

-

-

Purification of the ADC:

-

Purify the ADC from unconjugated drug-linker and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to determine the average DAR and the distribution of different drug-loaded species.

-

UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of aggregates.

3. Identity and Integrity Confirmation:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the ADC and verify the successful conjugation.

Data Presentation

The use of a short PEG linker like this compound can influence the cytotoxic potency of an ADC. The following table summarizes the impact of PEG linker length on the in vitro cytotoxicity of an anti-CD30 ADC.